Ethyl 6-bromo-3,3-dimethylhept-4-enoate
Description
Ethyl 6-bromo-3,3-dimethylhept-4-enoate is a brominated ester derivative characterized by a hept-4-enoate backbone with a bromine atom at position 6 and two methyl groups at position 2. Its molecular formula is C₁₁H₁₉BrO₂, and its structural features include:
- Ethyl ester group: Enhances solubility in organic solvents and modulates reactivity in synthetic applications.
- 3,3-Dimethyl groups: Contribute steric hindrance, influencing reaction kinetics and regioselectivity.
- Double bond (hept-4-ene): May participate in cycloaddition or hydrogenation reactions.
Properties
CAS No. |
62217-51-0 |
|---|---|
Molecular Formula |
C11H19BrO2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
ethyl 6-bromo-3,3-dimethylhept-4-enoate |
InChI |
InChI=1S/C11H19BrO2/c1-5-14-10(13)8-11(3,4)7-6-9(2)12/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
GRVILWHPHRLION-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=CC(C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3,3-dimethylhept-4-enoate typically involves the bromination of a precursor compound, such as 3,3-dimethylhept-4-enoic acid, followed by esterification. The bromination can be achieved using bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position. The esterification step involves reacting the brominated acid with ethanol (C2H5OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form the ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-3,3-dimethylhept-4-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the double bond can be oxidized to form epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Formation of ethyl 6-hydroxy-3,3-dimethylhept-4-enoate.
Addition: Formation of ethyl 6,6-dibromo-3,3-dimethylheptanoate.
Oxidation: Formation of ethyl 6,6-dihydroxy-3,3-dimethylheptanoate.
Scientific Research Applications
Ethyl 6-bromo-3,3-dimethylhept-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3,3-dimethylhept-4-enoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Bromine vs. Fluorine : Bromine in the target compound offers higher polarizability and reactivity in cross-coupling compared to fluorine in difluorophenyl analogs .
- Ester vs. Lactam : The ethyl ester group in the target compound facilitates hydrolysis to carboxylic acids, whereas lactams (e.g., compound) are more resistant to hydrolysis .
- Steric Effects : The 3,3-dimethyl groups in the target compound likely reduce rotational freedom, similar to cyclobutane derivatives in .
Physicochemical Properties
- Reactivity : Bromine at position 6 makes the compound a candidate for palladium-catalyzed reactions, contrasting with fluorine-containing analogs in , which are typically inert under such conditions .
- Stability : Like the lactam in , brominated esters may decompose under heat to release hydrogen bromide (HBr), necessitating controlled storage .
- Solubility : Ethyl esters generally exhibit higher lipid solubility than carboxylic acids or salts (e.g., hydrochloride derivatives in ) .
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